molecular weight and formula of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine
molecular weight and formula of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine
An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine, a polysubstituted pyrimidine of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs to provide a robust profile. This guide covers the compound's theoretical and calculated properties, proposes a logical synthetic pathway, and discusses its potential applications in medicinal chemistry, particularly as a versatile building block in cross-coupling reactions. Furthermore, it offers insights into its likely spectroscopic characteristics and outlines essential safety and handling protocols.
Introduction and Compound Profile
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability. 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine represents a highly functionalized heterocyclic compound with multiple reactive sites, making it a potentially valuable intermediate for the synthesis of complex molecular architectures.
The presence of both chloro and iodo groups offers differential reactivity, enabling selective and sequential modifications through cross-coupling reactions.[3] The methoxy group can influence the electronic properties and solubility of the molecule, and the methyl group can provide a key binding interaction or a site for further functionalization.[4]
Theoretical and Calculated Properties
Based on its structure, the fundamental properties of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine have been calculated.
| Property | Value |
| Molecular Formula | C₆H₆ClIN₂O |
| Molecular Weight | 284.48 g/mol |
| Monoisotopic Mass | 283.92134 Da |
| IUPAC Name | 4-chloro-5-iodo-6-methoxy-2-methylpyrimidine |
Profile of Structural Analogs
To build a comprehensive understanding, we can examine the properties of closely related, commercially available, or well-documented pyrimidine derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | 111079-18-6 | C₆H₆ClIN₂S | 300.55[5][6] | 2-methylthio group instead of 2-methyl |
| 4-chloro-5-iodo-6-methylpyrimidine | 83410-15-5 | C₅H₄ClIN₂ | 254.46[7] | Lacks the 6-methoxy group |
| 4-Chloro-5-iodopyrimidine | 63558-65-6 | C₄H₂ClIN₂ | 240.43[8] | Lacks the 2-methyl and 6-methoxy groups |
| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | C₅H₄Cl₂N₂O | 179.00 | Has a 4-chloro instead of 4-iodo and lacks the 2-methyl group |
Proposed Synthesis and Reaction Mechanisms
While a specific, documented synthesis for 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is not readily found, a plausible synthetic route can be devised based on established pyrimidine chemistry. The synthesis would likely start from a more common pyrimidine precursor and introduce the required substituents in a stepwise manner.
A logical approach would be to start with a precursor that already contains the 2-methyl and 6-methoxy groups, followed by sequential halogenation.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Chlorination. 2-Methyl-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux, to yield 4,6-dichloro-2-methylpyrimidine.[9] The reaction involves the conversion of the hydroxyl groups to good leaving groups, which are then displaced by chloride ions.
-
Step 2: Selective Methoxylation. The resulting 4,6-dichloro-2-methylpyrimidine can undergo a nucleophilic aromatic substitution (SNAr) reaction. Due to the electronic properties of the pyrimidine ring, the C4 and C6 positions are highly activated.[10] By carefully controlling the stoichiometry (using one equivalent of sodium methoxide in methanol at a controlled temperature), it is possible to achieve selective monosubstitution to yield 4-chloro-6-methoxy-2-methylpyrimidine.[11]
-
Step 3: Iodination. The final step is the iodination at the C5 position. The C5 position of the pyrimidine ring is generally less reactive towards nucleophiles but can undergo electrophilic substitution, especially when activated by electron-donating groups.[12] Treatment of 4-chloro-6-methoxy-2-methylpyrimidine with an electrophilic iodinating agent like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., silver nitrate) would introduce the iodo group at the C5 position to yield the target compound.[13][14]
Reactivity and Applications in Drug Discovery
The true value of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine lies in its potential as a versatile building block for creating libraries of complex molecules for drug discovery.
Differential Reactivity in Cross-Coupling Reactions
The presence of two different halogen atoms (chloro and iodo) at distinct positions on the pyrimidine ring is a key feature. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[3] This differential reactivity allows for selective functionalization.
-
Suzuki-Miyaura Coupling: The C5-iodo position is expected to be significantly more reactive, allowing for the selective introduction of aryl or heteroaryl groups at this position while leaving the C4-chloro group intact for subsequent reactions.[15]
-
Sonogashira Coupling: Similarly, the C5-iodo position would be the preferred site for coupling with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: This reaction would also likely proceed selectively at the C5 position.
The general order of reactivity for different positions on the pyrimidine ring in such cross-coupling reactions is C4(6) > C2 > C5.[3][10] However, the much greater reactivity of iodine compared to chlorine would likely make the C5-iodo bond the most reactive site in this specific molecule.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the analysis of similar structures.[16]
¹H NMR Spectroscopy
-
Methyl Protons (2-CH₃): A singlet is expected, likely in the range of δ 2.3-2.7 ppm.
-
Methoxy Protons (6-OCH₃): A singlet should appear, typically around δ 3.8-4.2 ppm.
¹³C NMR Spectroscopy
-
C2: The carbon bearing the methyl group.
-
C4: The carbon attached to the chlorine atom.
-
C5: The carbon bonded to the iodine atom, which will likely show a signal at a relatively upfield position due to the heavy atom effect.
-
C6: The carbon attached to the methoxy group.
-
Methyl Carbon (2-CH₃): A signal in the aliphatic region.
-
Methoxy Carbon (6-OCH₃): A signal around δ 50-60 ppm.
IR Spectroscopy
-
C-H stretching (aromatic and aliphatic): Bands are expected in the 2800-3100 cm⁻¹ region.
-
C=N and C=C stretching (pyrimidine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ range.
-
C-O stretching (methoxy): A strong band, likely around 1000-1300 cm⁻¹.
-
C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.
Safety and Handling
As with any halogenated heterocyclic compound, 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine should be handled with appropriate care. The following precautions are based on the safety data for structurally similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[17][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a promising, albeit currently under-documented, chemical entity. Its polysubstituted nature, particularly the presence of differentially reactive chloro and iodo groups, makes it a highly attractive building block for combinatorial chemistry and the synthesis of novel drug candidates. The proposed synthetic route is logical and based on well-established transformations in pyrimidine chemistry. This guide provides a foundational understanding for researchers looking to synthesize and utilize this and similar compounds in their drug discovery and development programs.
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